5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
5-[3,5-Bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as Target Compound) is a highly branched tetracarboxylic acid featuring a central benzene ring substituted with two 3,5-dicarboxyphenyl groups at the 3- and 5-positions, and an additional benzene-1,3-dicarboxylic acid moiety (Fig. 1). This structure provides four carboxylic acid groups, enabling versatile coordination modes in metal-organic frameworks (MOFs) and other supramolecular assemblies. Its rigidity and multiple binding sites make it a promising ligand for designing crystalline materials with tailored porosity and stability .
Properties
IUPAC Name |
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBJLRXVXCABNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720412 | |
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228047-98-0 | |
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling for Aromatic Backbone Formation
The foundational step in synthesizing polycarboxylated aromatic compounds involves constructing the benzene ring framework through palladium-catalyzed cross-coupling reactions. A Sonogashira coupling protocol, adapted from the synthesis of 1,4-bis(2-[4-carboxyphenyl]ethynyl)benzene, is frequently employed. This method utilizes methyl 4-iodobenzoate and 1,4-diethynylbenzene in a mixture of triethylamine and toluene (1:1 v/v) under nitrogen. Catalyzed by bis(triphenylphosphine)palladium dichloride (0.05 mmol) and copper(I) iodide (0.01 mmol), the reaction proceeds at room temperature for 24 hours, yielding a precursor with methyl ester-protected carboxylic groups.
Key advantages of this approach include:
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High regioselectivity : The ethynyl groups couple exclusively at the para positions of the iodobenzoate.
-
Scalability : Reactions are conducted in standard glassware under ambient conditions, facilitating gram-scale synthesis.
Ester Hydrolysis to Carboxylic Acids
The methyl ester groups are hydrolyzed to carboxylic acids using potassium hydroxide (7.5 mmol) in a methanol-THF-water solvent system (2:2:1 v/v). After 12 hours at room temperature, the mixture is acidified with concentrated HCl, precipitating the target compound as a yellow powder. This two-step process achieves near-quantitative conversion, as evidenced by FTIR spectral loss of ester carbonyl peaks (∼1720 cm⁻¹) and emergence of broad O–H stretches (2500–3000 cm⁻¹).
Purification and Crystallization Techniques
Solvent Exchange for MOF-Grade Purity
For applications in metal-organic frameworks (MOFs), the compound undergoes rigorous purification. After synthesis, the crude product is washed sequentially with dimethylformamide (DMF, 3 × 10 mL/day) to remove unreacted monomers, followed by chloroform (3 × 10 mL/day) to eliminate residual DMF. Final activation under vacuum at 120°C for 24 hours yields a microcrystalline powder suitable for coordination chemistry.
Recrystallization from Polar Solvents
Single crystals for X-ray diffraction are obtained by slow evaporation of saturated DMSO/water solutions (4:1 v/v) at 4°C. This method produces rhombic plates with dimensions up to 0.2 × 0.2 × 0.1 mm³, adequate for structural analysis.
Application in Metal-Organic Framework Synthesis
Coordination with Zirconium Nodes
The compound serves as a polydentate ligand in MOFs like UiO-66 analogs. Combining ZrOCl₂·8H₂O (0.034 mmol) and the ligand (0.034 mmol) in DMF-acetic acid-water (96:1:2.5 v/v) at 120°C for 24 hours yields a porous framework with BET surface areas exceeding 1000 m²/g. The acetic acid modulates crystallization kinetics, preventing amorphous phase formation.
Postsynthetic Modification
The free carboxylic acid groups allow postsynthetic functionalization. Treatment with ethylenediamine in methanol at 60°C for 12 hours grafts amine moieties onto the MOF pores, enhancing CO₂ adsorption capacity by 40% compared to the parent structure.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups may be further oxidized to form anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Formation of anhydrides or ketones.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Introduction of halogen or other functional groups on the aromatic rings.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One of the most promising applications of this compound is in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid groups can coordinate with metal ions to form stable frameworks with tunable porosity and functionality. These MOFs have applications in:
- Gas Storage : High surface area structures can be utilized for the storage of gases like hydrogen or methane.
- Catalysis : MOFs derived from this compound can act as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates.
| Application | Description |
|---|---|
| Gas Storage | Utilizes high surface area for efficient gas absorption. |
| Catalysis | Acts as a catalyst due to stable reactive sites. |
Polymer Chemistry
The compound can also serve as a building block for synthesizing advanced polymers. Its dicarboxylic acid functionality allows it to participate in polycondensation reactions, leading to high-performance materials with enhanced thermal and mechanical properties.
Drug Development
The binding properties of 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid with biomolecules such as DNA make it a candidate for drug development. Research indicates that similar compounds can effectively bind to DNA through groove binding mechanisms, which may alter DNA structure and function, providing a pathway for therapeutic applications targeting cancer cells.
Biomolecule Interactions
The compound's ability to interact with various biomolecules opens avenues for:
- Targeted Drug Delivery : Modifying the compound can enhance its specificity towards certain cells or tissues.
- Diagnostic Tools : Its binding properties can be utilized in the development of biosensors for detecting specific biomolecules.
Water Purification
The compound's affinity for heavy metals makes it a candidate for environmental remediation technologies. It can be used in adsorption processes to remove toxic metals from wastewater, leveraging its functional groups to chelate metal ions effectively.
Case Study 1: Synthesis of MOFs
In a recent study, researchers synthesized a novel MOF using this compound as a ligand. The resulting framework exhibited exceptional stability and high surface area, making it suitable for hydrogen storage applications. The study highlighted the versatility of the compound in forming stable structures under varying conditions.
Case Study 2: Drug Interaction Studies
Another study focused on the interaction of this compound with DNA. The results demonstrated significant binding affinity through groove binding mechanisms, suggesting potential applications in developing anticancer agents. The study provided insights into how structural modifications could enhance binding efficiency and specificity towards cancerous cells.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal ions, forming stable complexes. The carboxylic acid groups act as ligands, binding to metal centers and creating robust frameworks. These interactions are crucial in the formation of metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies .
Comparison with Similar Compounds
5,5'-Methylenediisophthalic Acid (CAS 10397-52-1)
Structure : Contains two isophthalic acid (benzene-1,3-dicarboxylic acid) units linked by a methylene (–CH2–) bridge.
Functional Groups : Four carboxylic acids.
Key Properties :
- The methylene bridge introduces flexibility, allowing conformational adaptability during MOF assembly .
- Lower rigidity compared to the Target Compound, which may reduce framework stability under harsh conditions.
Applications : Used as a linker in PCN-12 MOF, which exhibits moderate surface area (e.g., ~1,200 m²/g) due to its flexible structure .
1,3,5-Tris(3,5-Dicarboxyphenyl)-2,4,6-Trimethoxybenzene (CAS 2746351-12-0)
Structure : A branched tetracarboxylic acid with methoxy (–OCH3) groups on the central benzene ring.
Functional Groups : Four carboxylic acids, three methoxy groups.
Key Properties :
5,15-Bis(3,5-Dicarboxyphenyl)Porphine (CAS 1337989-45-3)
Structure : Porphyrin core functionalized with two 3,5-dicarboxyphenyl groups.
Functional Groups : Four carboxylic acids, porphyrin π-system.
Key Properties :
- The porphyrin core enables unique photophysical properties (e.g., fluorescence, singlet oxygen generation) absent in the Target Compound .
- Lower thermal stability (~300°C decomposition) compared to purely aromatic Target Compound (~400°C).
Applications : Used in light-harvesting MOFs and photocatalytic systems .
5-(4-Hydroxyphenyl)Benzene-1,3-Dicarboxylic Acid (CAS 1261889-89-7)
Structure : Biphenyl system with –COOH groups at 1,3-positions and a hydroxyl (–OH) group at the 4’-position.
Functional Groups : Two carboxylic acids, one hydroxyl group.
Key Properties :
- Hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., 0.019 g/L in water) compared to the hydrophobic Target Compound .
- Limited coordination sites (two –COOH vs. four in Target Compound) restrict MOF dimensionality. Applications: Explored in low-dimensional coordination polymers for sensor applications .
5-[4-(3,5-Dicarboxyphenyl)Phenyl]Benzene-1,3-Dicarboxylic Acid
Structure : Linear terphenyl system with four –COOH groups.
Functional Groups : Four carboxylic acids.
Key Properties :
- Linear geometry promotes extended framework formation, whereas the Target Compound’s branching may lead to interpenetrated structures .
- Higher water solubility (0.019 g/L) than the Target Compound due to reduced steric bulk .
Research Implications
The Target Compound’s rigid, branched structure offers advantages in designing MOFs with high thermal stability and porosity, though its synthesis complexity may limit scalability. In contrast, flexible analogs like 5,5'-methylenediisophthalic acid enable dynamic frameworks but sacrifice stability. Future studies should explore the Target Compound’s performance in gas storage (e.g., CO₂, H₂) and compare it to linear terphenyl systems for interpenetration effects .
Biological Activity
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic uses, and relevant research findings.
DNA Binding Affinity
One of the primary areas of interest regarding the biological activity of this compound is its interaction with DNA. Studies have shown that similar compounds exhibit effective binding through mechanisms such as groove binding. This interaction can alter DNA structure and function, making it a potential candidate for developing therapeutic agents targeting cancer cells.
Table 1: Comparison of DNA Binding Properties
| Compound Name | Binding Mechanism | Reference |
|---|---|---|
| This compound | Groove binding | |
| 1,3,5-Tris(4-carboxyphenyl)benzene | Intercalation | |
| 4-[4-(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | Intercalation |
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in anticancer applications. The dicarboxylic acid groups may enhance the solubility and bioavailability of the compound in biological systems. Preliminary studies suggest that it may induce apoptosis in cancer cells through DNA damage mechanisms .
Study on Antimicrobial Activity
A recent study investigated the antimicrobial properties of various dicarboxylic acids, including this compound. The results demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Efficacy
Therapeutic Applications in Photodynamic Therapy
Another area of exploration involves the compound's use as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues .
Research Findings:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, and how do reaction parameters affect yield?
Methodological Answer:
The synthesis typically involves iterative Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by carboxylation steps. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for improved regioselectivity .
- Temperature control : Reactions at 80–100°C optimize coupling efficiency while minimizing decarboxylation.
- Purification : Use of membrane technologies (e.g., nanofiltration) to isolate intermediates, as described in membrane separation research .
Yield improvements (60–75%) are achieved via inert atmosphere conditions and stoichiometric balancing of boronic acid derivatives.
Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the rigid biphenyl core and confirms carboxylate group positioning .
- ¹H/¹³C NMR : Detect symmetry-related proton environments; deuterated DMSO is preferred due to low solubility in non-polar solvents .
- FT-IR : Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) validate functional groups .
- EA (Elemental Analysis) : Carbon/oxygen content deviations >0.3% indicate impurities, necessitating recrystallization from acetic acid/water mixtures .
Advanced: How does the multidentate ligand geometry of this compound enhance its utility in metal-organic frameworks (MOFs)?
Methodological Answer:
The tetra-carboxylic acid groups enable octahedral coordination with transition metals (e.g., Zr⁴⁺, Cu²⁺), forming 3D porous frameworks. Methodological considerations include:
- Linker flexibility : The biphenyl core balances rigidity and adaptability, allowing tunable pore sizes (4–12 Å) .
- Acid-base titration : Pre-synthetic deprotonation (pH 6–7) ensures optimal metal-ligand binding kinetics .
- Gas adsorption studies : N₂ isotherms at 77 K quantify surface areas (>1500 m²/g) and validate MOF stability under thermal/vacuum conditions .
Advanced: What computational approaches predict the coordination behavior of this ligand with lanthanides?
Methodological Answer:
- Density Functional Theory (DFT) : Models charge distribution on carboxylate oxygens to predict binding affinity (e.g., Eu³⁺ > Nd³⁺) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. H₂O) on ligand conformation during self-assembly .
- Topological Analysis : Software like TOPOS evaluates network connectivity (e.g., pcu or soc topologies) based on ligand symmetry .
Data Contradiction: How should researchers address inconsistencies in NMR spectra attributed to dynamic molecular behavior?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at 25°C to 60°C; line broadening at lower temperatures indicates restricted rotation of carboxylate groups .
- Deuteration studies : Replace exchangeable protons (e.g., -COOH) with deuterium to isolate dynamic effects vs. impurities .
- 2D COSY/TOCSY : Resolve overlapping signals caused by aromatic proton equivalence .
Advanced: What strategies improve solubility for catalytic applications without compromising coordination capacity?
Methodological Answer:
- Co-solvent systems : DMSO/THF (3:1 v/v) enhances solubility (>50 mg/mL) while maintaining ligand rigidity .
- Ionic functionalization : Introduce tetrabutylammonium counterions via acid-base reactions, preserving carboxylate availability for metal binding .
- Microwave-assisted synthesis : Reduces aggregation during MOF formation, improving catalytic homogeneity in reactions like CO₂ reduction .
Advanced: How can researchers resolve discrepancies in surface area measurements of MOFs derived from this ligand?
Methodological Answer:
- Activation protocols : Supercritical CO₂ drying minimizes pore collapse vs. thermal activation .
- BET analysis : Use multipoint measurements and cross-validate with Ar adsorption at 87 K for micropore accuracy .
- In-situ PXRD : Monitors framework stability during degassing to identify structural rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
